

High-Level Expression and Purification of Drosomycin in Yeast: Application Notes and Protocols

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Compound of Interest

Compound Name: *Drosomycin*

Cat. No.: *B1143007*

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Introduction

Drosomycin is a 44-residue, cysteine-rich antifungal peptide originally isolated from *Drosophila melanogaster*.^{[1][2]} It is a key component of the fruit fly's innate immune system, primarily regulated by the Toll signaling pathway, and exhibits potent activity against various filamentous fungi.^{[1][3][4]} The therapeutic potential of **Drosomycin** as a novel antifungal agent has garnered significant interest. However, obtaining sufficient quantities of the peptide from its natural source is impractical for research and drug development purposes.

Recombinant protein expression systems offer a viable alternative for large-scale production of **Drosomycin**. Among the various available hosts, the methylotrophic yeast *Pichia pastoris* has emerged as a highly successful and efficient system for the production of heterologous proteins, including antimicrobial peptides.^{[5][6][7]} *P. pastoris* offers several advantages, such as high-level protein expression, the capability for post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies downstream purification.^{[5][8]}

This application note provides a detailed protocol for the high-level expression of recombinant **Drosomycin** in *Pichia pastoris* and its subsequent purification. The methodologies described herein are based on established protocols for the expression of other cysteine-rich

antimicrobial peptides in yeast and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize illustrative quantitative data for the expression and purification of a recombinant cysteine-rich antimicrobial peptide (Snakin-1) in *Pichia pastoris*, which can be considered as a reference for what might be expected for **Drosomycin**.

Table 1: Illustrative Expression Levels of Recombinant Antimicrobial Peptides in *Pichia pastoris*

Antimicrobial Peptide	Expression System	Expression Level	Reference
Snakin-1	<i>Pichia pastoris</i>	~40 mg/L	[9][10]
Bovine Lactoferrin	<i>Pichia pastoris</i>	3.5 g/L	[11]

Table 2: Illustrative Purification Summary for a Recombinant Cysteine-Rich Antimicrobial Peptide (Snakin-1) from *Pichia pastoris* Culture Supernatant

Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Culture Supernatant	1500	15000	10	100	1
Cation Exchange	60	12000	200	80	20
RP-HPLC	40	11200	280	74.7	28

Note: The data presented in these tables are for illustrative purposes based on the expression and purification of other recombinant antimicrobial peptides in *Pichia pastoris* and may not be directly representative of the results for **Drosomycin**.

Experimental Protocols

Plasmid Construction and Yeast Transformation

The gene encoding the mature **Drosomycin** peptide is synthesized with codon optimization for *Pichia pastoris* and cloned into a suitable expression vector, such as pPICZαA, which contains the α-factor secretion signal for directing the expressed protein into the culture medium.

Materials:

- pPICZαA vector
- Synthetic **Drosomycin** gene
- Restriction enzymes
- T4 DNA Ligase
- *E. coli* competent cells (e.g., DH5α)
- *Pichia pastoris* competent cells (e.g., X-33)
- YPD medium
- Zeocin™

Protocol:

- Digest the pPICZαA vector and the synthetic **Drosomycin** gene with the appropriate restriction enzymes.
- Ligate the digested **Drosomycin** gene into the linearized pPICZαA vector using T4 DNA Ligase.
- Transform the ligation mixture into competent *E. coli* cells and select for transformants on Low Salt LB agar plates containing Zeocin™.
- Isolate the recombinant plasmid from a positive *E. coli* colony and confirm the correct insertion by restriction analysis and DNA sequencing.

- Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the *P. pastoris* genome.
- Transform the linearized plasmid into competent *P. pastoris* cells by electroporation.
- Plate the transformed yeast cells on YPDS plates containing Zeocin™ and incubate at 30°C for 2-4 days until colonies appear.

High-Level Expression of Drosomycin

Positive *P. pastoris* transformants are screened for **Drosomycin** expression. A high-yielding clone is then selected for large-scale expression in a fermenter.

Materials:

- BMGY (Buffered Glycerol-complex Medium)
- BMMY (Buffered Methanol-complex Medium)
- Methanol

Protocol:

- Inoculate a single colony of a positive *P. pastoris* transformant into 50 mL of BMGY medium in a 250 mL baffled flask.
- Grow the culture at 30°C in a shaking incubator (250-300 rpm) until the optical density at 600 nm (OD600) reaches 2-6.
- To induce expression, harvest the cells by centrifugation at 1,500 x g for 5 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in BMMY medium to an OD600 of 1.0 in a 1 L baffled flask.
- Add methanol to a final concentration of 0.5% (v/v) to induce expression.
- Continue to incubate the culture at 30°C with vigorous shaking.

- Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for 72-96 hours.
- Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted recombinant **Drosomycin**.

Purification of Recombinant Drosomycin

A two-step chromatography procedure is employed to purify **Drosomycin** from the culture supernatant.

Materials:

- Cation exchange chromatography column
- Reverse-phase high-performance liquid chromatography (RP-HPLC) column
- Binding and elution buffers for each chromatography step

Protocol:

Step 1: Cation Exchange Chromatography

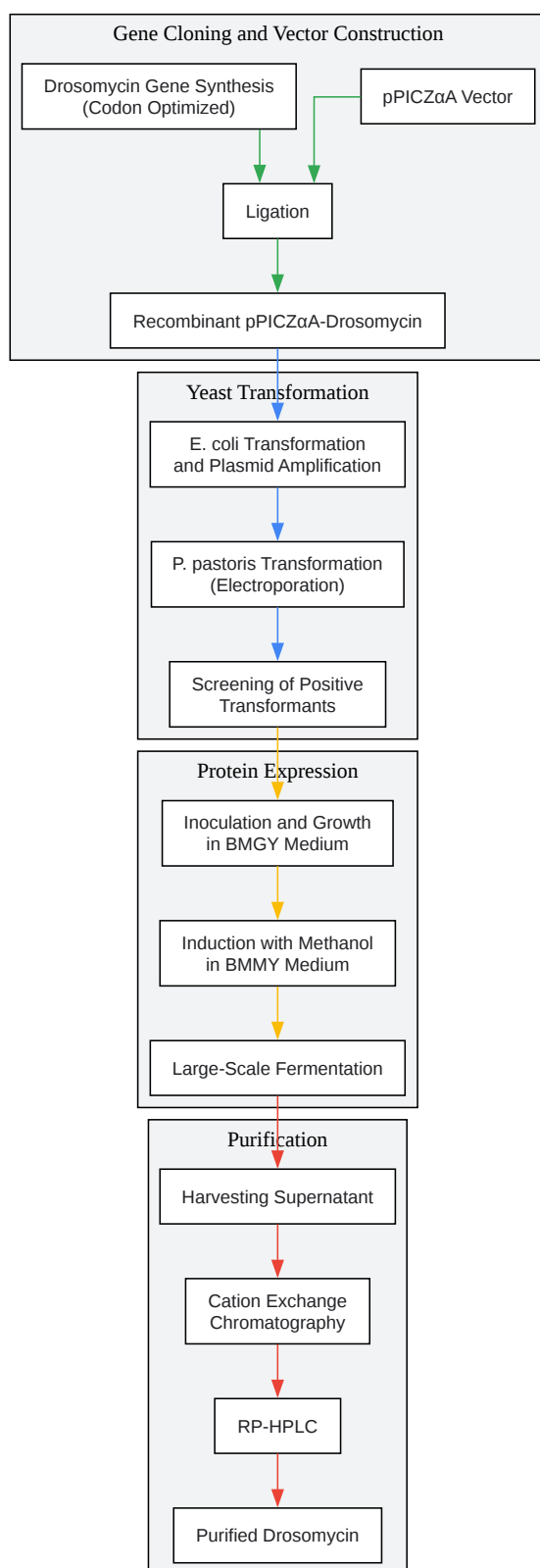
- Equilibrate the cation exchange column with a low-salt binding buffer.
- Load the culture supernatant onto the equilibrated column.
- Wash the column with the binding buffer to remove unbound proteins.
- Elute the bound **Drosomycin** with a linear gradient of increasing salt concentration.
- Collect fractions and analyze for the presence of **Drosomycin** by SDS-PAGE and antifungal activity assays.
- Pool the fractions containing pure **Drosomycin**.

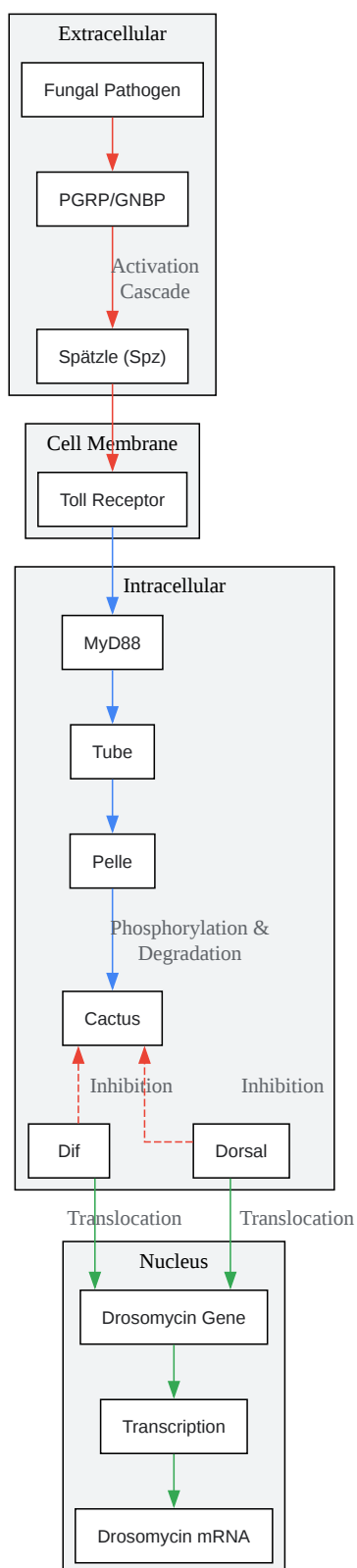
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Further purify the pooled fractions from the cation exchange step by RP-HPLC.

- Equilibrate the RP-HPLC column with a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
- Load the sample onto the column.
- Elute **Drosomycin** with a gradient of increasing organic solvent concentration (e.g., acetonitrile in 0.1% trifluoroacetic acid).
- Monitor the elution profile at 280 nm and collect the peak corresponding to **Drosomycin**.
- Lyophilize the purified **Drosomycin** and store at -20°C.

Visualizations





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